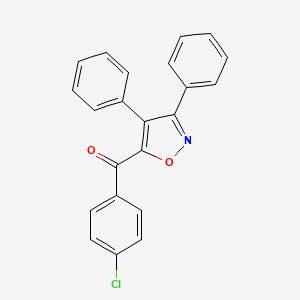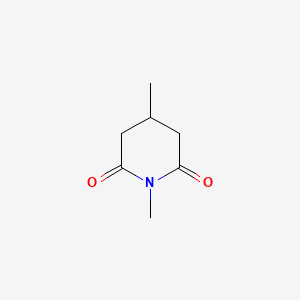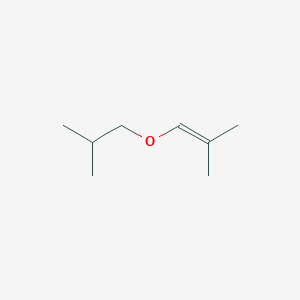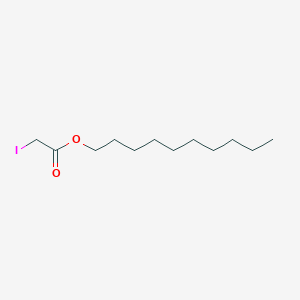
Decyl iodoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decyl iodoacetate is an organic compound with the chemical formula C₁₂H₂₃IO₂. It is an ester formed from decanol and iodoacetic acid. This compound is known for its use in various chemical reactions and applications, particularly in the field of organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Decyl iodoacetate can be synthesized through the esterification of decanol with iodoacetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of zeolite catalysts has been explored to improve the selectivity and conversion rates of the esterification reaction .
Analyse Des Réactions Chimiques
Types of Reactions: Decyl iodoacetate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be substituted by other nucleophiles, such as thiols or amines, to form new compounds.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: this compound can be hydrolyzed in the presence of a base or acid to yield decanol and iodoacetic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include thiols, amines, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Hydrolysis: Acidic or basic conditions are employed, with hydrochloric acid or sodium hydroxide being common choices.
Major Products Formed:
Substitution Reactions: Products include thiol esters, amides, and other substituted esters.
Reduction Reactions: The major product is decanol.
Hydrolysis: The products are decanol and iodoacetic acid.
Applications De Recherche Scientifique
Decyl iodoacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of esters and other functionalized compounds.
Biology: this compound is employed in studies involving enzyme inhibition, as it can modify thiol groups in proteins.
Industry: It is used in the production of surfactants and other industrial chemicals.
Mécanisme D'action
Decyl iodoacetate exerts its effects primarily through the alkylation of thiol groups in proteins. This modification can inhibit the activity of enzymes that rely on cysteine residues for their catalytic function. For example, it inhibits the enzyme glyceraldehyde-3-phosphate dehydrogenase by alkylating its active site cysteine residue .
Comparaison Avec Des Composés Similaires
Iodoacetamide: Similar to decyl iodoacetate, iodoacetamide is used to modify thiol groups in proteins.
Iodoacetic Acid: This compound is also used to inhibit glycolysis by modifying thiol groups in enzymes.
Uniqueness: this compound is unique due to its long alkyl chain, which imparts lipophilic properties. This makes it particularly useful in applications where hydrophobic interactions are important, such as in the formation of micelles and other self-assembled structures .
Propriétés
Numéro CAS |
80935-00-8 |
|---|---|
Formule moléculaire |
C12H23IO2 |
Poids moléculaire |
326.21 g/mol |
Nom IUPAC |
decyl 2-iodoacetate |
InChI |
InChI=1S/C12H23IO2/c1-2-3-4-5-6-7-8-9-10-15-12(14)11-13/h2-11H2,1H3 |
Clé InChI |
AGVSPEVKOGZSKF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC(=O)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



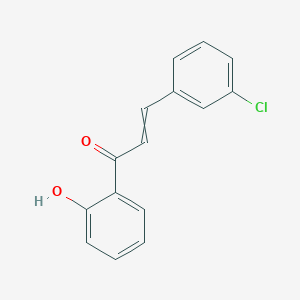
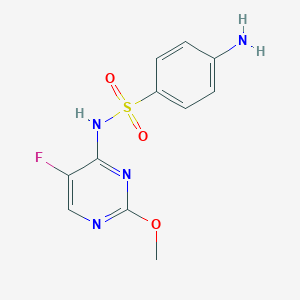
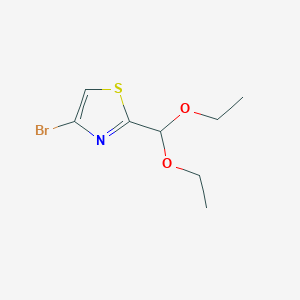
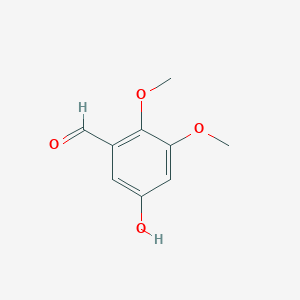
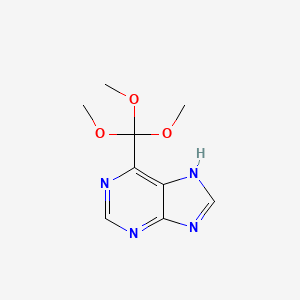

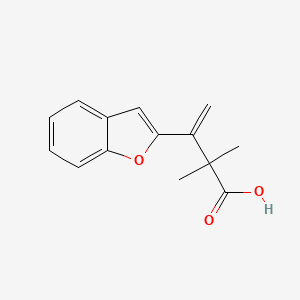
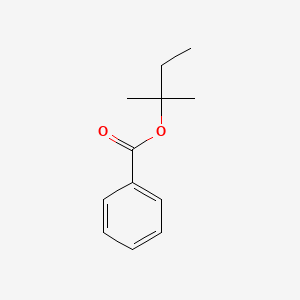
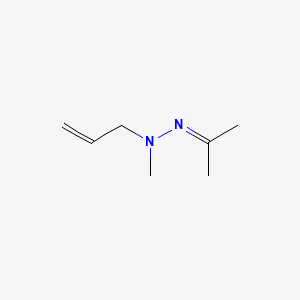
![10-Ethyl-3,7-dimethyl-5-oxo-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14000856.png)
